molecular formula C16H16N2O2 B2973213 (E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide CAS No. 1252567-99-9

(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide

Cat. No.: B2973213
CAS No.: 1252567-99-9
M. Wt: 268.316
InChI Key: LRXGCXIUTPQWHO-UHFFFAOYSA-N
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Description

(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide is a synthetic enamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a propenamide chain with a cyanomethyl-cyclopropylamine substituent. Its structural uniqueness lies in the combination of a rigid cyclopropane ring, a cyanomethyl group, and the conjugated enamide system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-8-9-18(14-3-4-14)16(19)6-2-12-1-5-15-13(11-12)7-10-20-15/h1-2,5-6,11,14H,3-4,7,9-10H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGCXIUTPQWHO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C=CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC#N)C(=O)/C=C/C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties:
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique functional groups, including a cyanomethyl group, a cyclopropyl moiety, and a benzofuran derivative. The compound's structure suggests potential interactions with biological targets due to its diverse functional groups.

The biological activity of compounds like this compound typically involves interactions with specific receptors or enzymes in biological systems. While detailed studies specifically on this compound may be limited, compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anticancer Potential: Certain compounds with similar frameworks have shown cytotoxic effects on cancer cell lines.
  • Neurological Effects: The presence of the benzofuran ring may suggest potential neuroprotective or neuroactive properties.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds has provided insights into their biological activities:

  • Antimicrobial Studies:
    • Compounds derived from benzofuran have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy.
  • Cytotoxicity Assays:
    • Similar compounds have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines, with some showing significant reduction in cell viability at certain concentrations.
  • Neuropharmacological Research:
    • Studies involving benzofuran derivatives have indicated potential benefits in models of neurodegenerative diseases, highlighting their role in modulating neurotransmitter systems.

Data Tables

Biological ActivityCompound TypeTarget Organism/Cell LineReference
AntimicrobialBenzofuran DerivativeStaphylococcus aureus
CytotoxicityCyclopropyl CompoundHeLa Cell Line
NeuroprotectiveBenzofuran CompoundNeuroblastoma Cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide and related compounds:

Compound Core Structure Key Substituents Biological/Physicochemical Notes Reference
This compound 2,3-Dihydrobenzofuran Cyclopropyl, cyanomethyl, propenamide Hypothesized to exhibit enhanced metabolic stability due to cyclopropane rigidity .
(E)-N-[[7-(5-acetylthiophen-2-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl]-3-pyridin-3-ylprop-2-enamide 2,3-Dihydrobenzofuran Pyridinyl, acetylthienyl, fluoro substituent Demonstrated improved solubility in polar solvents due to pyridine moiety; fluoro group enhances bioavailability .
Isorhamnetin-3-O-glycoside Flavonoid glycoside Glycoside linkage, hydroxyl groups Antioxidant properties validated via UV and NMR spectroscopy; lacks enamide functionality .
Zygocaperoside Triterpenoid saponin Oligosaccharide chain, carboxyl groups Limited solubility in nonpolar solvents; cytotoxic activity observed in vitro .

Key Findings:

Structural Flexibility vs.

Electronic Effects: The cyanomethyl group introduces electron-withdrawing properties, which may alter reactivity compared to acetylthienyl or pyridinyl substituents in ’s compound .

Solubility Trends: Enamide derivatives with aromatic heterocycles (e.g., pyridine in ) exhibit higher aqueous solubility than nonpolar triterpenoids like Zygocaperoside .

Mechanistic and Functional Insights

  • Lumping Strategy Relevance : Compounds with shared substructures (e.g., dihydrobenzofuran) may be grouped for predictive modeling of toxicity or pharmacokinetics, as proposed in ’s lumping approach .
  • Data Mining Applications: Structural motifs in the target compound (e.g., enamide linkage) align with ’s framework for identifying carcinogenicity-associated substructures .

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